

A Technical Guide to 2-Iodobiphenyl: Commercial Availability, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Iodobiphenyl

Cat. No.: B1664525

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Iodobiphenyl** (CAS No. 2113-51-1), a critical chemical intermediate in organic synthesis. It details the compound's commercial availability, physicochemical properties, and key applications, with a focus on its role in the development of pharmaceuticals and advanced materials. Detailed experimental protocols for its synthesis and subsequent use in cross-coupling reactions are also provided.

Commercial Availability

2-Iodobiphenyl is readily available from a variety of chemical suppliers, catering to needs ranging from laboratory-scale research to bulk manufacturing for industrial applications.^{[1][2]} Purity levels are typically high, ensuring suitability for sensitive synthetic procedures, including pharmaceutical-grade production.^[1]

Supplier	Purity / Assay	Available Quantities	Notes
Sigma-Aldrich	96%	25 g	Research and development quantities.[3]
Thermo Scientific Chemicals	≥97.5% (GC), 98%	1 g, 5 g	Available for online purchase.[4]
TCI America	>98.0% (GC)	5 g, 25 g	Sold as a liquid.[5][6]
Santa Cruz Biotechnology	96%	-	For research use only. [7]
Cefa-Cilinas Biotics Pvt Ltd	-	MOQ 25 kg; up to 100 tons/month	Manufacturer and exporter based in India, offering bulk quantities.[2]
BLD Pharm	-	-	Research use only; requires cold-chain transportation.[8]
FUJIFILM Wako Chemicals	97+% (NMR)	5 g, 25 g	Stored at room temperature.[9]
Various Chinese Suppliers	≥98.5% (HPLC)	1 kg, 5 kg, 25 kg drums	Available for bulk orders, meeting pharmaceutical-grade standards.[1]

Physicochemical and Safety Data

Understanding the properties of **2-Iodobiphenyl** is essential for its safe handling, storage, and application in experimental design.

Property	Value	Reference
CAS Number	2113-51-1	[1][3][4]
Molecular Formula	C ₁₂ H ₉ I	[1][3][7]
Molecular Weight	280.10 g/mol	[1][3][7]
Appearance	White to pale yellow crystalline powder or colorless to yellow liquid.[1][4][10]	[1][4][10]
Melting Point	70-75°C (powder form noted)	[1]
Boiling Point	~300 °C (decomposes)	[1][3][10]
Density	~1.59 - 1.65 g/cm ³ at 25°C	[1][3][10]
Solubility	Insoluble in water; Soluble in organic solvents (e.g., DCM, THF, ethanol).[1][10]	[1][10]
Refractive Index	n _{20/D} 1.662	[3][10]
Storage	Store below 25°C in a dark, dry place under an inert atmosphere; light-sensitive.[1][8]	[1][8]
Safety	Warning: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[8]	[8]
Personal Protective Equipment	Eyeshields, gloves, type ABEK (EN14387) respirator filter.[3]	[3]

Core Applications in Research and Development

2-Iodobiphenyl is a versatile building block primarily utilized as an intermediate in organic synthesis.[10][11] Its reactive carbon-iodine bond makes it an excellent substrate for forming new carbon-carbon bonds, a fundamental process in constructing complex molecules.[11]

- **Pharmaceutical Synthesis:** It serves as a crucial precursor for creating biaryl structures, which are common motifs in active pharmaceutical ingredients (APIs).[\[1\]](#)[\[11\]](#)[\[12\]](#)
- **Cross-Coupling Reactions:** It is a key reactant in palladium-catalyzed Suzuki-Miyaura couplings and copper-catalyzed Ullmann reactions to synthesize more complex biphenyl derivatives.[\[1\]](#)[\[13\]](#)[\[14\]](#)
- **Materials Science:** The compound is used in the production of functional materials, including precursors for Organic Light-Emitting Diodes (OLEDs) and other electronic chemicals.[\[1\]](#)[\[12\]](#)

Logical relationships of **2-Iodobiphenyl** applications.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of **2-Iodobiphenyl** and its application in two major cross-coupling reactions.

Synthesis of 2-Iodobiphenyl from 2-Aminobiphenyl

This protocol describes a Sandmeyer-type reaction to synthesize **2-Iodobiphenyl** from 2-aminobiphenyl.[\[15\]](#)

Reagents and Materials:

- 2-Aminobiphenyl
- Tetrahydrofuran (THF)
- 4M Hydrochloric acid (HCl)
- Sodium nitrite (NaNO_2)
- Potassium iodide (KI)
- 1M Sodium thiosulfate solution
- Ethyl acetate
- Anhydrous sodium sulfate

- Silica gel for column chromatography
- Petroleum ether, Ethyl acetate (for eluent)
- Ice-water bath, standard glassware

Procedure:

- Diazotization: In a suitable reaction vessel, dissolve 2-aminobiphenyl in THF. Add 4M aqueous HCl and stir the mixture for 20 minutes. Cool the solution in an ice-water bath.
- Slowly add a pre-prepared aqueous solution of sodium nitrite dropwise to the reaction mixture while maintaining the temperature with the ice bath. Stir for an additional 30 minutes.
[\[15\]](#)
- Iodination: While still in the ice-water bath, add a pre-prepared aqueous solution of potassium iodide dropwise. After the addition is complete, stir for another 30 minutes.
[\[15\]](#)
- Allow the reaction mixture to slowly warm to room temperature and continue stirring for one hour.
- Quenching and Workup: Quench the reaction by adding 1M sodium thiosulfate solution dropwise until the color of the solution no longer changes.
- Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase three times with ethyl acetate.
- Combine all organic phases and wash sequentially with water (twice) and saturated brine (once).
- Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
[\[15\]](#)
- Purification: Purify the resulting crude residue by silica gel column chromatography, eluting with a petroleum ether:ethyl acetate gradient (e.g., 20:1 to 10:1) to yield **2-Iodobiphenyl** as a colorless liquid.
[\[15\]](#)

Experimental workflow for the synthesis of **2-Iodobiphenyl**.

Suzuki-Miyaura Cross-Coupling Protocol

This reaction is a versatile method for forming a C-C bond between **2-Iodobiphenyl** and an organoboron compound.^{[16][17][18]}

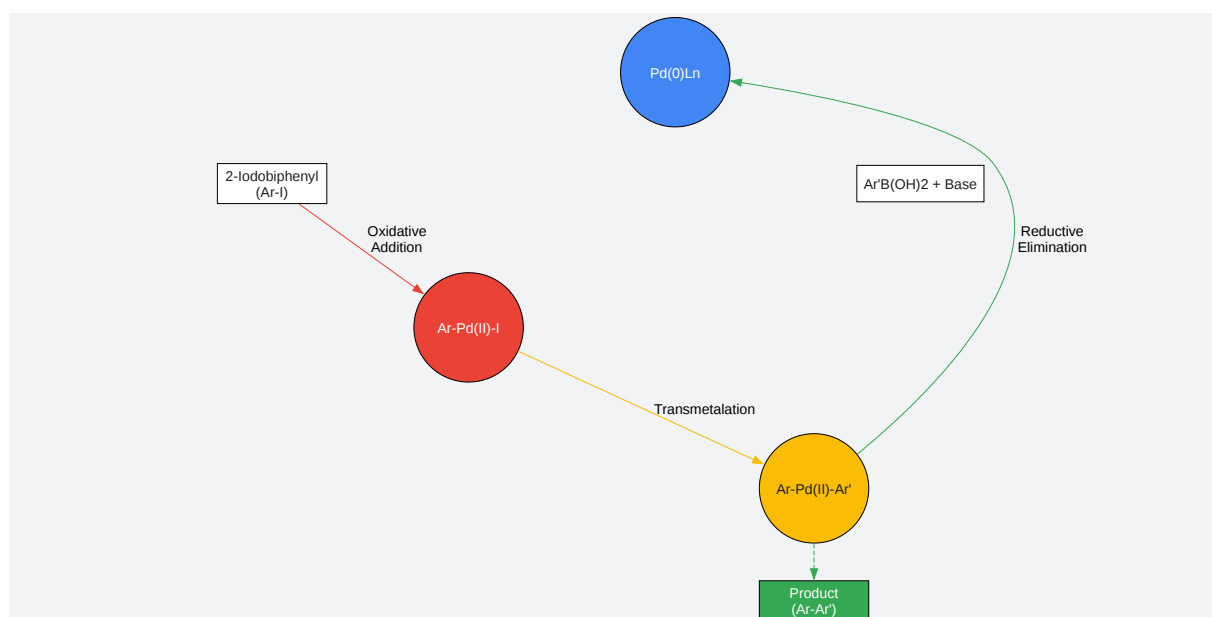
Reagents and Materials:

- **2-Iodobiphenyl** (1.0 equiv)
- Arylboronic acid (1.1-1.5 equiv)
- Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ with a ligand) (1-5 mol%)^[18]
- Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
- Solvent (e.g., Toluene, Dioxane, DMF, often with water)
- Nitrogen or Argon gas supply
- Schlenk tube or similar reaction vessel

Procedure:

- **Reaction Setup:** To an oven-dried Schlenk tube equipped with a magnetic stir bar, add **2-Iodobiphenyl**, the arylboronic acid, and the base.
- Evacuate the tube and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
- Add the palladium catalyst and any necessary ligands under the inert atmosphere.
- Add the degassed solvent(s) via syringe.
- **Reaction:** Heat the mixture to the desired temperature (typically 80-110°C) and stir until the reaction is complete (monitor by TLC or GC-MS).
- **Workup:** Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl compound.



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Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Ullmann Biaryl Coupling Protocol

The Ullmann reaction is a classic method for coupling aryl halides using copper.^{[13][14][19]}

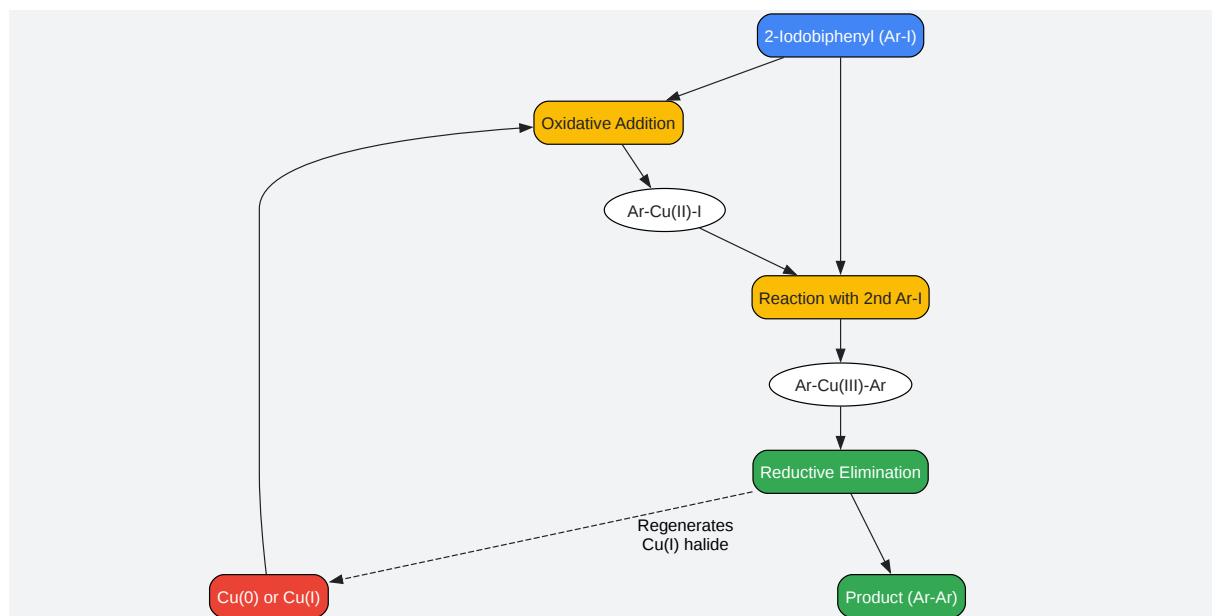
Reagents and Materials:

- **2-Iodobiphenyl** (2.0 equiv for homocoupling)

- Copper powder (activated) or a copper salt (e.g., CuI) (stoichiometric or catalytic)
- High-boiling polar solvent (e.g., DMF, N-methylpyrrolidone, nitrobenzene)
- Optional: Ligand (e.g., phenanthroline, diamines) for catalytic versions
- Inert gas supply (Nitrogen or Argon)

Procedure:

- Reaction Setup: In a reaction vessel, combine **2-Iodobiphenyl** and the copper reagent under an inert atmosphere.
- Add the high-boiling solvent. If using a modern catalytic method, add the ligand at this stage.
- Reaction: Heat the reaction mixture to a high temperature (often >150-200°C) with vigorous stirring.^[19] The reaction time can be several hours to days. Monitor progress by TLC or GC-MS.
- Workup: Cool the mixture and filter to remove insoluble copper salts. Dilute the filtrate with an organic solvent and wash extensively with aqueous ammonia (to remove copper residues) and then with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography or recrystallization to obtain the coupled biaryl product.



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Simplified mechanism of the Ullmann biaryl coupling reaction.

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- To cite this document: BenchChem. [A Technical Guide to 2-Iodobiphenyl: Commercial Availability, Properties, and Synthetic Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1664525#commercial-availability-of-2-iodobiphenyl>]

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